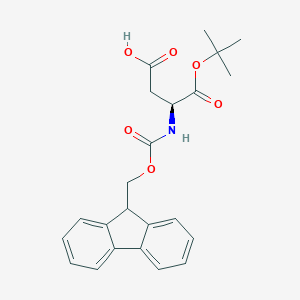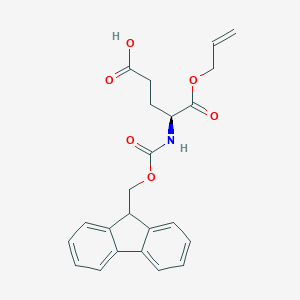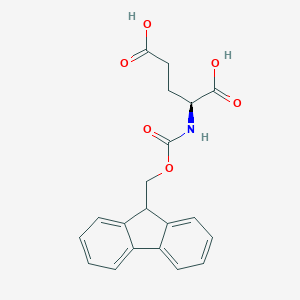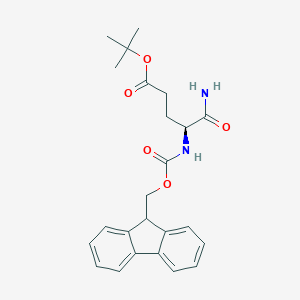
Fmoc-asp-otbu
Übersicht
Beschreibung
Fmoc-Asp(OtBu)-OH, also known as Fmoc-L-aspartic acid 4-tert-butyl ester, is a Fmoc protected amino acid used in solid phase peptide synthesis .
Synthesis Analysis
The Asp(OtBu) residue can form aspartimide under strong basic conditions. The aspartimide can open to form either the desired peptide or the beta-peptide. Backbone protection on the amino acid before Asp will prevent aspartimide formation . In Fmoc-Asp(OtBu)-(Dmb)Gly-OH, the Dmb protecting group prevents aspartimide formation and the subsequent formation of side products .Molecular Structure Analysis
The empirical formula of Fmoc-Asp(OtBu)-OH is C23H25NO6. It has a molecular weight of 411.45 g/mol .Chemical Reactions Analysis
Fmoc-Asp(OtBu)-OH is used to prevent the formation of aspartimide by-products in Fmoc solid phase peptide synthesis . After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively .Physical And Chemical Properties Analysis
Fmoc-Asp(OtBu)-OH is a white to slight yellow to beige powder . It has a melting point of 148-150 °C (dec.) . Its density is 1.3±0.1 g/cm3 and it has a boiling point of 620.8±55.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Solid Phase Peptide Synthesis (SPPS)
Fmoc-Asp(OtBu)-OH: is primarily used in SPPS , which is a method for the chemical synthesis of peptides . In this process, the Fmoc group protects the amino group on the aspartic acid, while the OtBu group protects the side chain carboxyl group. This dual protection is crucial to prevent any side reactions during the peptide chain assembly.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Fmoc-Asp(OtBu), also known as Fmoc-L-aspartic acid 4-tert-butyl ester, is a Fmoc protected amino acid . It is primarily used in solid-phase peptide synthesis . The primary target of Fmoc-Asp(OtBu) is the peptide chain being synthesized .
Mode of Action
Fmoc-Asp(OtBu) interacts with its target by being incorporated into the peptide chain during the synthesis process . It is used to introduce the aspartic acid residue into the peptide sequence .
Biochemical Pathways
The key biochemical pathway involved in the action of Fmoc-Asp(OtBu) is the solid-phase peptide synthesis . This compound plays a crucial role in preventing the formation of aspartimide by-products during the synthesis .
Pharmacokinetics
It’s worth noting that the t-butyl ester of the side chain is readily hydrolyzed in the same conditions used to cleave peptides from the resin .
Result of Action
The primary result of Fmoc-Asp(OtBu)'s action is the successful incorporation of the aspartic acid residue into the peptide chain without the formation of aspartimide by-products . This leads to the successful synthesis of the desired peptide.
Action Environment
The action of Fmoc-Asp(OtBu) is influenced by the conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reagents can affect its efficacy and stability. For instance, it is known that the Asp(OtBu) residue can form aspartimide under strong basic conditions . Therefore, careful control of the synthesis conditions is crucial for the optimal performance of Fmoc-Asp(OtBu).
Eigenschaften
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-21(27)19(12-20(25)26)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXQYACYLGRQJU-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426920 | |
| Record name | fmoc-asp-otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-asp-otbu | |
CAS RN |
129460-09-9 | |
| Record name | fmoc-asp-otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of Fmoc-Asp(OtBu)-OH?
A1: Fmoc-Asp(OtBu)-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS) [, , , , , , , ]. The Fmoc group serves as a temporary protecting group for the amino terminus, while the OtBu group protects the side chain carboxyl group of aspartic acid. These protecting groups can be selectively removed during peptide synthesis, allowing for the controlled addition of amino acids to the growing peptide chain.
Q2: What is a known challenge in using Fmoc-Asp(OtBu)-OH in peptide synthesis, and are there any solutions?
A2: A common challenge with aspartic acid derivatives like Fmoc-Asp(OtBu)-OH is the potential for aspartimide formation during peptide synthesis [, ]. This side reaction can lead to undesired byproducts and lower the yield of the target peptide. To address this, researchers have developed alternative protecting groups for the aspartic acid side chain, such as 3-ethyl-3-pentyl (Epe), 4-n-propyl-4-heptyl (Php), and 5-n-butyl-5-nonyl (Bno) []. These bulky protecting groups hinder aspartimide formation, leading to a higher yield of the desired peptide.
Q3: Can you provide an example of how Fmoc-Asp(OtBu)-OH is incorporated into a specific peptide sequence?
A3: Certainly. In the synthesis of eptifibatide, a platelet aggregation inhibitor, Fmoc-Asp(OtBu)-OH is coupled to the growing peptide chain on a Rink AM Resin solid support []. The specific sequence involves the sequential addition of Fmoc-protected amino acids, including Fmoc-Cys(Trt)-OH, Fmoc-Pro-OH, Fmoc-Trp(Boc)-OH, and finally, Fmoc-Asp(OtBu)-OH.
Q4: Besides peptide synthesis, are there other applications of Fmoc-Asp(OtBu)-OH?
A4: While primarily known for peptide synthesis, Fmoc-Asp(OtBu)-OH has also been investigated in other research areas. One study explored its use in creating novel fluorescent anion probes []. By attaching a fluorescent N-substituted-4-amino-naphthalimide to the Fmoc-Asp(OtBu)-OH scaffold, researchers aimed to develop anion-responsive amino acids that could be incorporated into peptides. This approach could offer valuable insights into peptide-anion interactions and potentially lead to new therapeutic applications.
Q5: What analytical techniques are employed to characterize and ensure the quality of Fmoc-Asp(OtBu)-OH?
A5: Several analytical techniques are vital in characterizing and ensuring the quality of Fmoc-Asp(OtBu)-OH. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), is commonly used to assess the purity of synthesized Fmoc-Asp(OtBu)-OH and peptides containing this amino acid [, , ]. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, confirming the identity and purity of the compound []. Additionally, techniques like capillary zone electrophoresis (CZE) are employed to resolve and analyze the enantiomers of Fmoc-protected amino acids, ensuring the use of the correct stereoisomer in peptide synthesis [].
Q6: Has Fmoc-Asp(OtBu)-OH been used in the development of any commercially available peptides?
A6: While Fmoc-Asp(OtBu)-OH itself is not a final drug product, it plays a crucial role in synthesizing therapeutic peptides. For example, Thymalfasin, a synthetic peptide with immunomodulatory properties, can be produced using solid-phase synthesis incorporating Fmoc-Asp(OtBu)-OH []. This highlights the importance of this protected amino acid in developing and manufacturing peptide-based therapeutics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















